2-Azido-2-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-2-nitropropane is an organic compound characterized by the presence of both azido and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-2-nitropropane can be synthesized through radical-nucleophilic substitution reactions. One common method involves the reaction of 2-nitropropane with sodium azide under specific conditions . The reaction typically proceeds via the formation of intermediate radical anions, which then undergo oxidative addition to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the potentially hazardous nature of azides and nitro compounds.
Chemical Reactions Analysis
Types of Reactions
2-Azido-2-nitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-azido-2-aminopropane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or benzenesulphinate are commonly employed.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: 2-Azido-2-aminopropane.
Substitution: Products depend on the nucleophile used, such as azido-substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Azido-2-nitropropane involves its ability to undergo radical-nucleophilic substitution reactions. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazido-2-methyl-2-nitropropane: This compound is similar in structure but contains an additional azido group.
2-Azido-1,3-imidazole: Another azido compound with applications in energetic materials.
3-Azido-1H-1,2,4-triazole: Known for its high nitrogen content and energetic properties.
Uniqueness
2-Azido-2-nitropropane is unique due to its combination of azido and nitro groups, which impart distinct reactivity and stability. This makes it a valuable compound for studying radical-nucleophilic substitution reactions and for applications in bioorthogonal chemistry and energetic materials .
Properties
CAS No. |
85620-94-6 |
---|---|
Molecular Formula |
C3H6N4O2 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
2-azido-2-nitropropane |
InChI |
InChI=1S/C3H6N4O2/c1-3(2,5-6-4)7(8)9/h1-2H3 |
InChI Key |
VMFPOASYKRTFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.